molecular formula C10H12O3 B2558811 3-(4-Methoxyphenyl)oxetan-3-ol CAS No. 26755-28-2

3-(4-Methoxyphenyl)oxetan-3-ol

Cat. No.: B2558811
CAS No.: 26755-28-2
M. Wt: 180.203
InChI Key: TXYOCRYGTYCMGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxetan-3-ol typically involves the alkylation of alcohols with 3-aryl-oxetanols using Brønsted acid catalysis . This method avoids the use of strong bases and halide alkylating agents, making it a more environmentally friendly approach. The reaction conditions generally involve the use of simple alcohols as nucleophiles and Brønsted acids as catalysts to maintain the integrity of the oxetane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. Industrial processes would focus on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxetane ring into more stable structures.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metals.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)oxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-3-oxetanol
  • 3-(4-Methoxyphenyl)oxetan-2-ol
  • 3-(4-Methoxyphenyl)oxetan-4-ol

Uniqueness: 3-(4-Methoxyphenyl)oxetan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group at the para position of the phenyl ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(4-methoxyphenyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYOCRYGTYCMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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